molecular formula C8H11FNOP B1447685 (2-Amino-6-fluorophenyl)dimethylphosphine oxide CAS No. 1263179-29-8

(2-Amino-6-fluorophenyl)dimethylphosphine oxide

Cat. No. B1447685
M. Wt: 187.15 g/mol
InChI Key: NREJOFDHMPCKAL-UHFFFAOYSA-N
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Description

(2-Amino-6-fluorophenyl)dimethylphosphine Oxide is a useful research chemical compound . It has the molecular formula C8H11FNOP and a molecular weight of 187.16 . The IUPAC name for this compound is 2-dimethylphosphoryl-3-fluoroaniline .


Molecular Structure Analysis

The molecular structure of (2-Amino-6-fluorophenyl)dimethylphosphine Oxide can be represented by the canonical SMILES string: CP(=O)©C1=C(C=CC=C1F)N . The InChI string for this compound is InChI=1S/C8H11FNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.16 and a molecular formula of C8H11FNOP . It has a complexity of 203 and a topological polar surface area of 43.1Ų . The compound is canonicalized and has a heavy atom count of 12 . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 . The rotatable bond count is 1 .

Scientific Research Applications

Synthesis and Catalysis

(2-Amino-6-fluorophenyl)dimethylphosphine oxide and similar compounds have been widely utilized in the field of synthetic chemistry. For instance, they serve as a platform for developing bulky and chiral ligands with dimenthylphosphino donor groups, which are crucial in coordination chemistry and transition-metal catalysis. These compounds undergo transformations to produce various ligands and complexes, displaying specific reactivity profiles in palladium-catalyzed C-C and C-N fragment coupling reactions (Reinhardt et al., 2021).

Organic Synthesis and Reactivity

In the realm of organic synthesis, phosphine oxides like (2-Amino-6-fluorophenyl)dimethylphosphine oxide are employed as reactive anions in alkylation reactions and condensation reactions. These compounds have showcased their efficiency as non-nucleophilic bases in various synthesis pathways, adding to their versatility and importance in chemical synthesis (Palacios et al., 2000).

Polymeric Materials

Furthermore, these phosphine oxides are pivotal in the synthesis and development of novel polymeric materials. They are involved in the creation of polyimides containing fluorine and phosphine oxide moieties, which are characterized by high thermal stability, low birefringence, and good adhesive properties. These attributes make the resulting polymers highly desirable for various industrial applications (Jeong et al., 2001).

Safety And Hazards

The safety information for (2-Amino-6-fluorophenyl)dimethylphosphine Oxide indicates a signal word of "Warning" . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

2-dimethylphosphoryl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREJOFDHMPCKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-6-fluorophenyl)dimethylphosphine oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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